molecular formula C7H12O B126707 2-Heptenal CAS No. 18829-55-5

2-Heptenal

Cat. No. B126707
CAS RN: 18829-55-5
M. Wt: 112.17 g/mol
InChI Key: NDFKTBCGKNOHPJ-AATRIKPKSA-N
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Description

2-Heptenal is a compound that is part of a larger family of alpha, beta-unsaturated carbonyl compounds. It is closely related to 2-hexenal, which has been studied for its mutagenic and genotoxic properties, as well as its role in forming cyclic 1,N2-propanodeoxyguanosine adducts that have been linked to carcinogenicity . 2-Heptenal itself has been identified as a reaction product in the lipid peroxidation of heated peanut oil and has been shown to react with amino acids such as lysine, forming specific adducts that can serve as markers for protein modification by lipid peroxidation products . Additionally, (E)-2

Scientific Research Applications

Interaction with Peanut Proteins

A study by Globisch et al. (2014) identified 2-heptenal as a product formed in lipid peroxidation of heated peanut oil. They found that 2-heptenal strongly interacts with lysine in peanut proteins, forming pyridinium derivatives. This interaction could be a marker for protein modification by lipid peroxidation products like 2-heptenal in food processing (Globisch et al., 2014).

Impact on Soymilk Flavor

Feng et al. (2020) explored the formation of (E)-2-heptenal in soymilk, independent of enzymatic activity. This compound, with its fatty and fruity flavor, impacts the flavor profile of soymilk. It was found to enhance bean aroma and fruity flavor at low concentrations, while imparting a fatty flavor at higher concentrations (Feng et al., 2020).

Genetic Association in Soybean

Wang et al. (2020) conducted a genome-wide association study on soybean, identifying genes associated with 2-heptenal content. This research aids in understanding the genetic basis of 2-heptenal in soybean and could guide breeding for cultivars with specific 2-heptenal content (Wang et al., 2020).

Role in Wine Aroma

Culleré et al. (2007) studied the role of 2-heptenal in wine aroma. They identified the compound as part of the volatile profile contributing to flavor deterioration or enhancement depending on its concentration and interaction with other volatiles (Culleré et al., 2007).

Detoxification and DNA Adduct Formation

Kiwamoto et al. (2012) developed an in silico model to study detoxification and DNA adduct formation of 2-heptenal in rats. Their findings suggest that at typical dietary levels, 2-heptenal is rapidly detoxified, reducing the risk associated with its intake (Kiwamoto et al., 2012).

Postharvest Treatment in Tomato

Guo et al. (2014) investigated the use of trans-2-hexenal in controlling postharvest diseases in tomatoes. They found that it decreased infection rates and induced resistance against Botrytis cinerea, suggesting its potential as a natural preservative (Guo et al., 2014).

Use in Food Packaging

Dong et al. (2021) developed microcapsules containing trans-2-hexenal to preserve pears. This study highlighted its potential as an alternative preservative method for maintaining postharvest fruit quality (Dong et al., 2021).

Antimicrobial Activity in Fresh-Sliced Apples

Lanciotti et al. (2003) evaluated the antimicrobial activity of 2-heptenal and related compounds against pathogens in fresh-sliced apples. Their research suggests its potential for improving the hygienic safety of minimally processed foods (Lanciotti et al., 2003).

Safety And Hazards

The safety data sheet for 2-Heptenal indicates that it is a combustible liquid and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fumes/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(E)-hept-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFKTBCGKNOHPJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062436, DTXSID30880832
Record name 2-Heptenal
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Record name trans-2-Heptenal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless mobile liquid; Pungent green, somewhat fatty aroma
Record name trans-2-Heptenal
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Record name trans-2-Heptenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

90.00 to 91.00 °C. @ 50.00 mm Hg
Record name (2E)-2-Heptenal
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Solubility

slightly, Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name (2E)-2-Heptenal
Source Human Metabolome Database (HMDB)
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Record name trans-2-Heptenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.857-0.863
Record name trans-2-Heptenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

2-Heptenal

CAS RN

18829-55-5, 2463-63-0, 29381-66-6
Record name trans-2-Heptenal
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Record name 2-Heptenal
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Record name trans-2-Heptenal
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Record name Heptenal
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Record name 2-Heptenal, (2E)-
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Record name 2-Heptenal
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Record name 2-Heptenal
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Record name trans-2-Heptenal
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Record name Hept-2-enal
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Record name (E)-hept-2-enal
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Record name 2-HEPTENAL, (2E)-
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Record name (2E)-2-Heptenal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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